molecular formula C21H24N4OS B12009370 5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12009370
M. Wt: 380.5 g/mol
InChI Key: QACAVKWRLWEZCD-PXLXIMEGSA-N
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Description

  • This compound is a member of the 1,2,4-triazole family, characterized by its hydrosulfide functional group.
  • Its systematic name is 5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide .
  • The compound’s structure consists of a triazole ring with an appended phenyl group and a hydrosulfide moiety.
  • It exhibits interesting properties due to its unique combination of functional groups.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of novel compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential drug development.

      Industry: Employed in materials science (e.g., polymers, coatings).

  • Mechanism of Action

      Targets: The compound interacts with specific protein targets, modulating cellular pathways.

      Pathways: It may affect cell signaling, gene expression, or metabolic processes.

      Further Studies Needed: Detailed mechanistic studies are ongoing.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a triazole ring, phenyl group, and hydrosulfide functionality sets it apart.

      Similar Compounds:

    Remember that this compound’s applications and mechanisms are still being explored, and further research will enhance our understanding

    Properties

    Molecular Formula

    C21H24N4OS

    Molecular Weight

    380.5 g/mol

    IUPAC Name

    3-(4-methylphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C21H24N4OS/c1-3-4-5-14-26-19-12-8-17(9-13-19)15-22-25-20(23-24-21(25)27)18-10-6-16(2)7-11-18/h6-13,15H,3-5,14H2,1-2H3,(H,24,27)/b22-15+

    InChI Key

    QACAVKWRLWEZCD-PXLXIMEGSA-N

    Isomeric SMILES

    CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C

    Canonical SMILES

    CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C

    Origin of Product

    United States

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